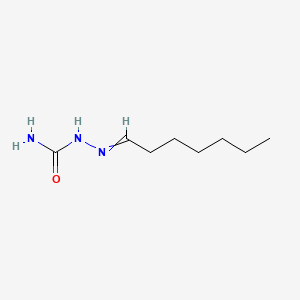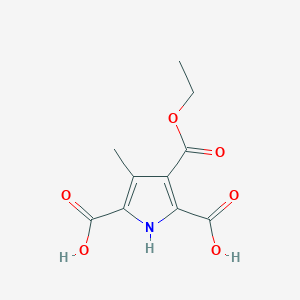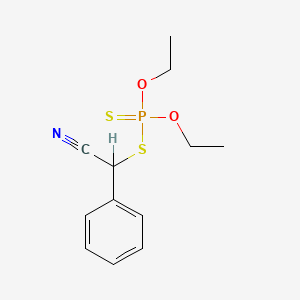![molecular formula C10H12 B14723896 Bicyclo[3.3.2]deca-2,6,9-triene CAS No. 6572-76-5](/img/structure/B14723896.png)
Bicyclo[3.3.2]deca-2,6,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[332]deca-2,6,9-triene is a bridged bicyclic compound characterized by its unique structure, which includes two fused rings and three double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[33One common method is the ring-expansion reaction starting from bicyclo[2.2.2]octene . This process involves specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.3.2]deca-2,6,9-triene are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the compound.
化学反应分析
Types of Reactions
Bicyclo[3.3.2]deca-2,6,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
科学研究应用
Bicyclo[3.3.2]deca-2,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activities, including as enzyme inhibitors or receptor ligands.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It may be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism by which Bicyclo[3.3.2]deca-2,6,9-triene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with one fewer carbon atom in the bridge.
Bicyclo[4.2.2]decane: This compound has a different arrangement of carbon atoms in the bridge, leading to distinct chemical properties.
Uniqueness
Bicyclo[3.3.2]deca-2,6,9-triene is unique due to its specific arrangement of double bonds and the resulting electronic and steric effects. These properties make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
属性
CAS 编号 |
6572-76-5 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
bicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H12/c1-3-9-5-2-6-10(4-1)8-7-9/h1-3,6-10H,4-5H2 |
InChI 键 |
XLMVYHGCDFNOKC-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2CC=CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


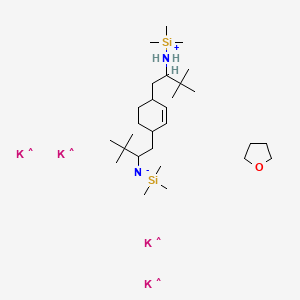

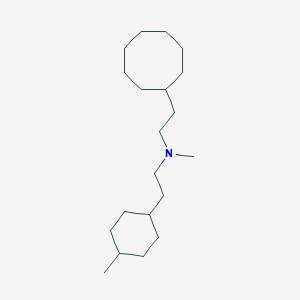
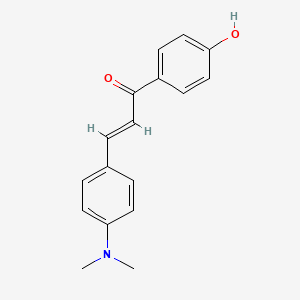

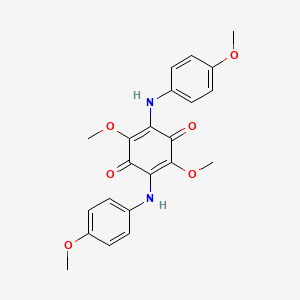
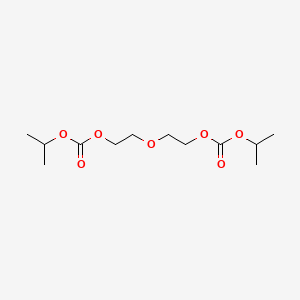
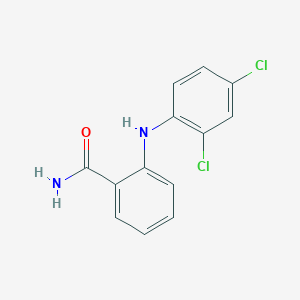
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
